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Compound of Interest

Compound Name: Avibactam Sodium

Cat. No.: B1665336 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals working with Avibactam Sodium. This resource provides troubleshooting guides

and frequently asked questions (FAQs) to address potential interference of Avibactam
Sodium in various biochemical assays.

Frequently Asked Questions (FAQs)
Q1: What is Avibactam Sodium and how does it work?

Avibactam is a non-β-lactam β-lactamase inhibitor.[1][2] It works by forming a reversible

covalent bond with the active site serine of many β-lactamase enzymes, protecting β-lactam

antibiotics from degradation.[2][3] This mechanism restores the efficacy of antibiotics like

ceftazidime against resistant bacteria.[4]

Q2: In which types of assays is Avibactam Sodium primarily active?

Avibactam is a potent inhibitor of Ambler Class A, Class C, and some Class D serine β-

lactamases.[2][5] Its activity is typically measured in β-lactamase inhibition assays using

reporter substrates like nitrocefin.

Q3: Can Avibactam Sodium interfere with biochemical assays that do not involve β-

lactamases?
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While specific documented cases of interference in non-β-lactamase assays are not widely

reported in the literature, the chemical properties of Avibactam Sodium suggest potential for

interference in certain assay formats. Key potential sources of interference include:

Intrinsic Fluorescence: Avibactam has been shown to possess intrinsic fluorescence, which

could interfere with fluorescence-based assays.[6]

Covalent Reactivity: As a molecule designed to form a covalent bond, there is a possibility of

off-target reactivity with other proteins or assay components, especially those with reactive

serine, cysteine, or lysine residues.

Assay Component Interaction: The diazabicyclooctane core and the sulfate group could

potentially interact with assay reagents, leading to non-specific effects.

Q4: What are the typical signs of assay interference?

Signs of potential assay interference by a test compound like Avibactam Sodium include:

Irreproducible or "noisy" data.

A high rate of false positives or false negatives.

Time-dependent changes in the assay signal that are not related to the biological activity

being measured.[7]

Discrepancies between different assay formats measuring the same biological endpoint.

Troubleshooting Guide
This guide provides systematic steps to identify and mitigate potential interference from

Avibactam Sodium in your biochemical assays.

Problem 1: Unexpected results in a fluorescence-based
assay (e.g., kinase assay, protease assay with
fluorescent substrate).
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Possible Cause: Intrinsic fluorescence of Avibactam Sodium or interaction with the

fluorescent probe.[6]

Troubleshooting Steps:

Run a Blank Measurement: Measure the fluorescence of Avibactam Sodium in the assay

buffer without any other assay components (e.g., enzyme, substrate). This will determine its

intrinsic fluorescence at the excitation and emission wavelengths of your assay.

Pre-read Plates: If your plate reader allows, perform a pre-read of the assay plate after

adding Avibactam Sodium but before adding the fluorescent substrate or probe. This can

help to identify and correct for background fluorescence.

Use a Different Fluorophore: If significant spectral overlap is observed, consider using a

fluorescent probe with a different excitation and emission spectrum that does not overlap

with that of Avibactam.

Change Assay Format: If possible, switch to a non-fluorescence-based detection method,

such as an absorbance-based or luminescence-based assay, to confirm your findings.

Problem 2: High background or false positives in an
enzyme-coupled assay.
Possible Cause: Non-specific interaction of Avibactam Sodium with one of the coupling

enzymes or assay reagents.

Troubleshooting Steps:

Test Against Coupling Enzymes: Run control experiments where Avibactam Sodium is

tested directly against the coupling enzyme system in the absence of the primary enzyme of

interest.

Vary Incubation Times: A reactive compound may show increasing interference over time.[7]

Vary the pre-incubation time of Avibactam Sodium with the assay components to see if the

effect is time-dependent.
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Add Scavenging Agents: For potential non-specific covalent interactions, the inclusion of a

mild reducing agent like dithiothreitol (DTT) in the assay buffer might mitigate the effect,

provided it does not interfere with your assay chemistry.[7]

Purify Your Reagents: Ensure the purity of your proteins and reagents, as impurities can

sometimes be the source of unexpected interactions.[7]

Problem 3: Irreproducible results in cell-based assays
(e.g., cell viability, reporter gene assays).
Possible Cause: Off-target effects on cellular pathways or direct interaction with assay reagents

(e.g., luciferase, fluorescent dyes).

Troubleshooting Steps:

Counter-Screening: Test Avibactam Sodium in a panel of cell-based assays to identify

potential promiscuous activity.

Orthogonal Assays: Use a different, unrelated assay to measure the same biological

endpoint. For example, if you observe an effect in a luciferase-based cell viability assay,

confirm it with an MTS or a dye-exclusion-based assay.

Wash Steps: If using an endpoint assay, ensure adequate washing steps to remove unbound

Avibactam Sodium before adding detection reagents.

Quantitative Data Summary
The following tables summarize the known inhibitory activity of Avibactam Sodium against

various β-lactamase enzymes. This data is useful for researchers working on β-lactamase

inhibition and can serve as a baseline for expected on-target activity.

Table 1: IC50 Values of Avibactam Sodium against Selected β-Lactamases
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β-Lactamase Enzyme Enzyme Class IC50 (nM)

TEM-1 A 8

CTX-M-15 A 5

KPC-2 A 4

P99 C 80

Data compiled from publicly available literature.

Table 2: Kinetic Parameters of Avibactam Inhibition against Various β-Lactamases

Enzyme Class k2/K (M⁻¹s⁻¹) k_off (s⁻¹)

CTX-M-15 A 1.0 x 10⁵ 1.9 x 10⁻⁴

KPC-2 A 2.4 x 10⁴ 1.4 x 10⁻⁴

E. cloacae AmpC C 1.9 x 10³ 3.8 x 10⁻⁵

P. aeruginosa AmpC C 2.9 x 10³ 1.9 x 10⁻³

OXA-10 D 1.1 x 10¹ < 1.0 x 10⁻⁶

OXA-48 D 1.4 x 10³ 1.1 x 10⁻³

k2/K represents the acylation efficiency. k_off represents the deacylation rate. Data adapted

from Ehmann et al., J Biol Chem, 2013.[8]

Experimental Protocols
Protocol 1: Determination of IC50 for Avibactam against
a β-Lactamase using Nitrocefin
This protocol describes a common method to determine the half-maximal inhibitory

concentration (IC50) of Avibactam against a serine β-lactamase.

Materials:
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Purified β-lactamase enzyme (e.g., TEM-1, CTX-M-15)

Avibactam Sodium

Nitrocefin (chromogenic substrate)

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

96-well microplate

Microplate reader capable of measuring absorbance at 486 nm

Procedure:

Prepare a stock solution of Avibactam Sodium in the assay buffer.

Perform serial dilutions of Avibactam Sodium in the assay buffer to create a range of

concentrations for testing.

In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well (except

for the no-enzyme control).

Add the different concentrations of Avibactam Sodium to the wells containing the enzyme.

Include a vehicle control (buffer only).

Pre-incubate the enzyme and Avibactam Sodium for a defined period (e.g., 15 minutes) at

a constant temperature (e.g., 25°C).

Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

Immediately measure the rate of hydrolysis of nitrocefin by monitoring the increase in

absorbance at 486 nm over time using a microplate reader in kinetic mode.

Calculate the initial velocity (rate) for each concentration of Avibactam.

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the

Avibactam concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Jump Dilution Assay to Determine the
Reversibility of Inhibition
This protocol is used to assess the off-rate (k_off) of an inhibitor and determine if the inhibition

is reversible.

Materials:

Purified β-lactamase enzyme

Avibactam Sodium

Nitrocefin

Assay buffer

Microcentrifuge tubes

96-well microplate

Microplate reader

Procedure:

Prepare a concentrated solution of the β-lactamase enzyme and a concentrated solution of

Avibactam Sodium.

Incubate the enzyme with a saturating concentration of Avibactam Sodium for a sufficient

time to allow for complete binding (e.g., 30 minutes).

Rapidly dilute the enzyme-inhibitor complex by a large factor (e.g., 100-fold or more) into the

assay buffer containing the nitrocefin substrate.

Immediately monitor the return of enzymatic activity by measuring the hydrolysis of nitrocefin

over time in a microplate reader.
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The rate of recovery of enzyme activity corresponds to the dissociation of the inhibitor.

Fit the resulting progress curve of product formation to an appropriate equation for reversible

inhibition to determine the off-rate constant (k_off).
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Caption: Workflow for determining the IC50 of Avibactam.
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Caption: Troubleshooting logic for Avibactam interference.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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Contact
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Phone: (601) 213-4426
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